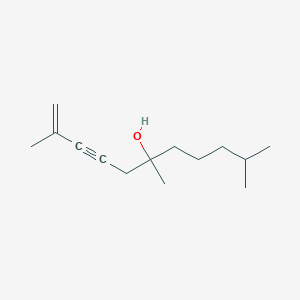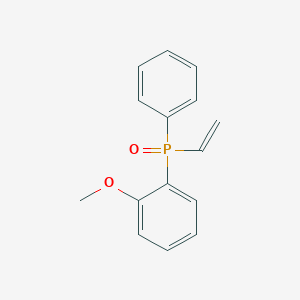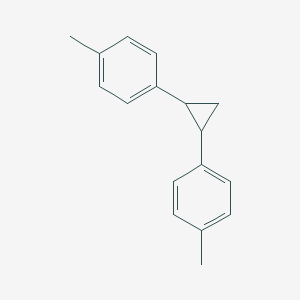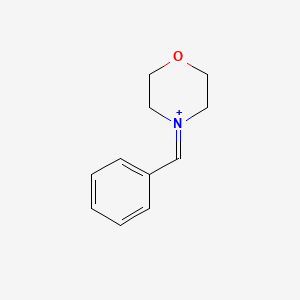![molecular formula C26H28N2O6S B14301380 3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] CAS No. 116450-34-1](/img/structure/B14301380.png)
3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of coumarin derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] typically involves the reaction of 7-(diethylamino)-2H-1-benzopyran-2-one with a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. In biological systems, it can modulate cellular processes by affecting signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-7-diethylaminocoumarin
- 3,3’-Carbonylbis(7-diethylaminocoumarin)
Uniqueness
3,3’-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one] stands out due to its unique sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
116450-34-1 |
|---|---|
Molecular Formula |
C26H28N2O6S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
7-(diethylamino)-3-[7-(diethylamino)-2-oxochromen-3-yl]sulfonylchromen-2-one |
InChI |
InChI=1S/C26H28N2O6S/c1-5-27(6-2)19-11-9-17-13-23(25(29)33-21(17)15-19)35(31,32)24-14-18-10-12-20(28(7-3)8-4)16-22(18)34-26(24)30/h9-16H,5-8H2,1-4H3 |
InChI Key |
UMZNCSLIUUEYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)



![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)

![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

